molecular formula C17H17N5O4S B3010045 ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 905780-68-9

ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B3010045
CAS No.: 905780-68-9
M. Wt: 387.41
InChI Key: AGXQPZBMJPCPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of ethyl benzoate, which is a common ester used in a variety of applications from perfumes to plasticizers. The compound also contains a triazole ring, which is a type of heterocyclic compound that has been studied for its potential medicinal properties .

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial, Antiurease, and Antioxidant Activities : A study described the synthesis of compounds related to 1,2,4-triazole, where the antibacterial, antiurease, and antioxidant properties of these compounds were evaluated. The results highlighted effective antiurease and antioxidant activities among the synthesized compounds (Sokmen et al., 2014).

  • Antimicrobial Agents : Another research focused on synthesizing new quinazoline derivatives as potential antimicrobial agents, indicating the broad application of such structures in fighting bacterial and fungal infections (Desai et al., 2007).

Chemical Synthesis and Characterization

  • Microwave-Promoted Synthesis : Research on the microwave-assisted synthesis of 1,2,4-triazole derivatives showcased the efficiency of modern synthesis techniques in creating compounds with potential biological activities, including antimicrobial, anti-lipase, and antiurease activities (Özil et al., 2015).

  • Molecular Docking Study : An in-depth study involving FT-IR, FT-Raman spectra, and molecular docking of a compound similar in structure revealed insights into its stability, electrostatic potential, nonlinear optical properties, and possible inhibitory activity against pyrrole inhibitor, demonstrating the compound's potential in drug development (El-Azab et al., 2016).

Innovative Synthesis Routes

  • Green Chemistry Approach : A study highlighted the synthesis of polysubstituted pyrrole derivatives using surfactants in an aqueous medium, showcasing an eco-friendly approach to synthesizing complex organic molecules (Kumar et al., 2017).

  • Ugi Four-Component Reaction : The synthesis of Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate via a Ugi four-component reaction at ambient temperature represents an efficient method for creating glycine ester derivatives, underscoring the versatility of Ugi reactions in organic synthesis (Ganesh et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied for potential medicinal properties, the mechanism of action would likely involve interactions with biological receptors or enzymes. The triazole ring, in particular, is a common feature in many pharmaceutical compounds .

Properties

IUPAC Name

ethyl 4-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-2-25-16(24)11-5-7-12(8-6-11)19-14(23)10-27-17-21-20-15(22(17)18)13-4-3-9-26-13/h3-9H,2,10,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXQPZBMJPCPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.